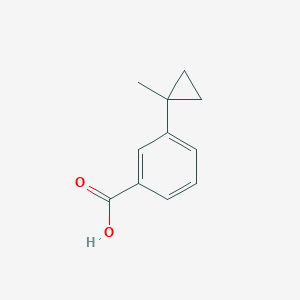

3-(1-Methylcyclopropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Methylcyclopropyl)benzoic acid is a chemical compound with potential applications in pharmaceutical testing . It is available for purchase online for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 176.22 . The InChI code is1S/C11H12O2/c1-11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 106-107 degrees Celsius .Scientific Research Applications

Natural Occurrence and Uses in Food and Cosmetics

- Benzoic acid derivatives, including 3-(1-Methylcyclopropyl)benzoic acid, are naturally present in plant and animal tissues and can be produced by microorganisms. These compounds, including their salts and esters, are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).

Role in Plant Stress Tolerance

- Benzoic acid derivatives are involved in inducing multiple stress tolerance in plants. Studies have shown that these compounds, including this compound, can induce tolerance to heat, drought, and chilling stress in plants, similar to the effects of salicylic and acetylsalicylic acids (Senaratna et al., 2004).

Biochemical Processes in Fungi

- In fungi, benzoic acid derivatives, including this compound, play a role in primary metabolism. They act as intermediates in biosynthetic processes, such as the synthesis of methyl esters and aromatic compounds (Harper et al., 1989).

Sensing and Detection Applications

- Derivatives of benzoic acid, like this compound, are used in constructing coordination polymers with luminescent properties. These structures are employed in the detection of substances like picric acid, demonstrating the potential of these compounds in sensing applications (Zheng et al., 2021).

Pharmaceutical Research and Drug Development

- Benzoic acid derivatives are crucial in pharmaceutical research, serving as model compounds for drug substances. Their thermodynamic behavior is essential in process design, impacting the stability and solubility of drugs in various mediums (Reschke et al., 2016).

Antibacterial and Antimicrobial Properties

- Some derivatives of 3-hydroxy benzoic acid, closely related to this compound, have shown potent antibacterial activity. These properties highlight the potential for developing new drug candidates and chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Safety and Hazards

The safety information for 3-(1-Methylcyclopropyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may damage organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Mechanism of Action

Mode of Action

It is known that benzoic acid, a similar compound, acts as an antimicrobial food additive . It is conjugated to glycine in the liver and excreted as hippuric acid .

Biochemical Pathways

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(1-Methylcyclopropyl)benzoic acid may also be involved in similar metabolic pathways.

Result of Action

A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to have inhibitory effects on tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats .

Action Environment

It is known that various abiotic and biotic factors, including salt, drought, heavy metals, uv light, herbivory, and pathogenesis, can influence the production of secondary metabolites in plants .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-Methylcyclopropyl)benzoic acid are not well-documented in the literature. It can be inferred from the properties of benzoic acid and its derivatives. Benzoic acid derivatives are known to participate in various biochemical reactions, often involving enzymes and proteins . The exact nature of these interactions would depend on the specific enzymes, proteins, and other biomolecules present in the system.

Cellular Effects

Benzoic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can undergo various reactions over time, including oxidation .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with dosage .

Metabolic Pathways

Benzoic acid is known to be metabolized to hippuric acid in humans, a process that involves conjugation with glycine .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that benzoic acid derivatives can be localized in various subcellular compartments .

Properties

IUPAC Name |

3-(1-methylcyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWNINVYCYHRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131170-39-3 |

Source

|

| Record name | 3-(1-methylcyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2436323.png)

![Diethyl 5-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2436325.png)

![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)